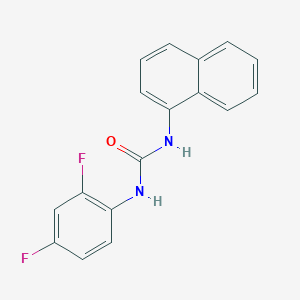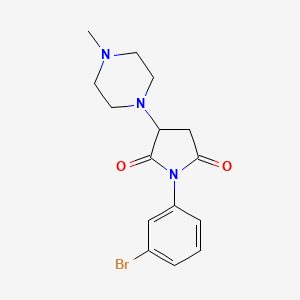
1-(3-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione, also known as BRD-9424, is a small molecule that has been synthesized for potential use in scientific research. This compound has been shown to have promising effects in various biochemical and physiological assays, making it a potentially valuable tool for researchers in a variety of fields.
Mecanismo De Acción
1-(3-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione works by binding to a specific pocket on the BRD4 protein, preventing it from carrying out its normal functions. This inhibition of BRD4 activity has been shown to have a variety of downstream effects, including the inhibition of cancer cell growth and the suppression of inflammation.
Biochemical and Physiological Effects:
In addition to its effects on BRD4 activity, this compound has been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of a family of enzymes called histone deacetylases, which are involved in the regulation of gene expression. This inhibition has been shown to have potential therapeutic effects in a variety of diseases, including cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(3-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione is its selectivity for certain proteins, which allows researchers to study their specific functions in greater detail. Additionally, the synthesis of this compound has been optimized and validated, ensuring its purity and reproducibility. However, one limitation of this compound is its potential toxicity, which can limit its use in certain assays.
Direcciones Futuras
There are several potential future directions for research on 1-(3-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione. One area of interest is the development of more selective inhibitors of BRD4, which could have even greater therapeutic potential. Additionally, researchers are exploring the use of this compound in combination with other drugs to enhance its effects. Finally, there is ongoing research into the potential toxicity of this compound and ways to mitigate this risk.
Métodos De Síntesis
The synthesis of 1-(3-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione involves a multi-step process that begins with the reaction of 3-bromobenzaldehyde and 4-methylpiperazine to form an intermediate compound. This intermediate is then reacted with succinic anhydride to produce the final product, this compound. The synthesis of this compound has been optimized and validated in several studies, ensuring its purity and reproducibility.
Aplicaciones Científicas De Investigación
1-(3-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have a variety of potential applications in scientific research. One area of interest is its potential as a tool for studying the role of certain proteins in disease states. For example, this compound has been shown to selectively inhibit the activity of a protein called BRD4, which is involved in the development of cancer and other diseases. By selectively targeting this protein, researchers can gain insights into its role in disease and potentially develop new therapies.
Propiedades
IUPAC Name |
1-(3-bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2/c1-17-5-7-18(8-6-17)13-10-14(20)19(15(13)21)12-4-2-3-11(16)9-12/h2-4,9,13H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBUFJBEPRYPGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)acetamide](/img/structure/B4963821.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-1-naphthylacetamide](/img/structure/B4963822.png)

![1-(3-{1-[(3,4-dimethoxyphenyl)acetyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B4963834.png)
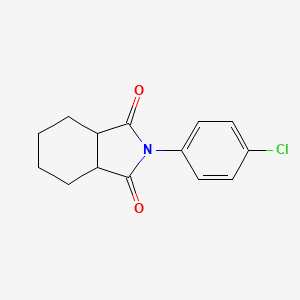
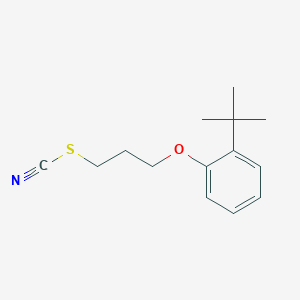
![5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4963862.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B4963863.png)
![4-({4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4963870.png)
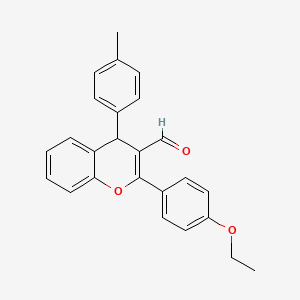
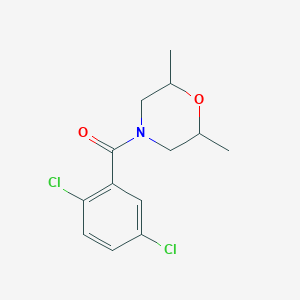
![isobutyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B4963884.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4963900.png)
